Fmoc-Gly-OPfp
Overview
Description
Fmoc-Gly-OPfp is an N-Fmoc-protected form of Glycine . It is a pre-formed pentafluorophenyl ester used for the coupling of glycine amino-acid residues by Fmoc SPPS .
Synthesis Analysis
Fmoc-Gly-OPfp is used in the synthesis of peptides. A study has reported the use of Fmoc-Gly-OPfp in the synthesis of all sixteen variants of the possible peptide tetramers in a microarray format . Another study has reported the use of Fmoc-Gly-OPfp in the synthesis of peptide-based multivalent carbohydrate scaffolds directly on a functionalized glass slide in the microarray format .
Molecular Structure Analysis
The molecular structure of Fmoc-Gly-OPfp is represented by the formula C23H14F5NO4 .
Chemical Reactions Analysis
Fmoc-Gly-OPfp is used in Fmoc solid-phase peptide synthesis (SPPS). The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .
Scientific Research Applications
Fmoc-Gly-OPfp is used in the synthesis of glycopeptides. It has been employed in the creation of novel glycopeptide libraries to mimic the action of oligosaccharides, aiding in rapid identification and screening processes (Hilaire, Lowary, Meldal, & Bock, 1998).
It plays a role in the solid-phase synthesis of glycopeptides. For example, its utility in synthesizing Nα-Flourenylmethoxycarbonyl L-asparagine Nβ-glycosides was explored, indicating its potential in constructing complex glycopeptide structures (Ürge et al., 1991).
Fmoc-Gly-OPfp is used in the comparative study of N-Dts and N-Aloc in the solid-phase syntheses of O-GlcNAc glycopeptide fragments of RNA-polymerase II and mammalian neurofilaments. This indicates its role in synthesizing specific types of glycopeptides (Meinjohanns et al., 1995).
It assists in the multiple-column solid-phase glycopeptide synthesis, specifically in the preparation of different O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin, showcasing its versatility in synthesizing a range of glycopeptides (Peters et al., 1991).
Fmoc-Gly-OPfp is also used in the convenient, high-yield, and stereoselective synthesis of O-glycopeptides. This application demonstrates its efficiency and selectivity in glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).
Safety And Hazards
Future Directions
Fmoc-Gly-OPfp is used in the synthesis of peptides for DNA-encoded chemical libraries (DECLs). The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and reaction conditions for the coupling of tripeptides likely to be used in DECL builds, are some of the future directions in the use of Fmoc-Gly-OPfp .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F5NO4/c24-17-18(25)20(27)22(21(28)19(17)26)33-16(30)9-29-23(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSDTBJWUJIFBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369829 | |
Record name | Fmoc-Gly-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-OPfp | |
CAS RN |
86060-85-7 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86060-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-Gly-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-glycin pentafluorphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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